molecular formula C30H22NP B6160376 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole CAS No. 1308652-67-6

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

Cat. No.: B6160376
CAS No.: 1308652-67-6
M. Wt: 427.5
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Description

Significance of Phosphine (B1218219) and Carbazole (B46965) Scaffolds in Modern Chemistry

The foundation of 9-[2-(diphenylphosphino)phenyl]-9H-carbazole's utility lies in its constituent parts: the phosphine and carbazole scaffolds. Each of these structural motifs contributes unique and valuable properties that are highly sought after in chemical synthesis and materials science.

Phosphine scaffolds are a cornerstone of coordination chemistry and catalysis. nih.gov As ligands, organophosphorus compounds are exceptionally valuable due to the facile tunability of their electronic and steric properties. nih.govlibretexts.org By altering the substituents on the phosphorus atom, chemists can precisely control the behavior of metal complexes, influencing their reactivity, stability, and selectivity in catalytic cycles. libretexts.org Phosphines are neutral, two-electron donors that act as soft ligands, forming strong bonds with soft, low-valent transition metals. libretexts.org Their ability to accept electron density from the metal via π-backbonding further stabilizes the metal center, making them indispensable in processes like cross-coupling reactions. libretexts.org

Carbazole scaffolds are tricyclic aromatic structures, consisting of two benzene (B151609) rings fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. nih.gov This extended π-conjugated system imparts significant electronic and photophysical properties. Carbazoles are known for their thermal stability, charge-transporting capabilities, and luminescence, making them key components in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netnwpu.edu.cn The rigid and planar nature of the carbazole unit provides a well-defined structural backbone. nih.gov Furthermore, the nitrogen atom of the carbazole can be readily functionalized, allowing for the introduction of various substituents to modulate its chemical and physical properties. nih.gov

Overview of P,N- and P,C-Hybrid Ligand Systems in Organometallic Chemistry

Hybrid ligands, which contain two or more different donor atoms, are of great interest in organometallic chemistry because they combine the distinct properties of each donor type, often leading to synergistic effects in coordination and catalysis. nih.govresearchgate.net P,N- and P,C-hybrid ligands are prominent classes within this family.

P,N-Hybrid Ligands: These ligands incorporate both a phosphorus (phosphine) and a nitrogen (e.g., amine, pyridine (B92270), imine) donor site. The combination of the soft phosphine donor with a harder nitrogen donor allows for fine-tuning of the electronic properties of the resulting metal complex. nih.govresearchgate.net This "hemilabile" character can be crucial in catalysis, where one donor atom might dissociate to open a coordination site for a substrate, and then re-coordinate to stabilize a reaction intermediate. This class of ligands has demonstrated exceptional performance in various catalytic applications. researchgate.net

Structural Elucidation and Naming Conventions for this compound (Ph PhenCar-Phos)

The precise identification of this compound is crucial for its application in research. Its structure and nomenclature are based on standard chemical conventions.

The molecule consists of a central 9H-carbazole ring system. The nitrogen atom (position 9) is substituted with a phenyl group. This phenyl group is, in turn, substituted at the ortho-position (position 2) with a diphenylphosphino group (-PPh₂). This specific arrangement imparts a rigid, sterically demanding architecture.

The compound is commonly referred to by the synonym Ph PhenCar-Phos . sigmaaldrich.comstrem.comrunvmat.com This shorthand name is derived from its constituent parts: Ph for the phenyl groups on the phosphorus, Phen for the bridging phenyl ring, Car for the carbazole unit, and Phos for the phosphine. This nomenclature is part of a broader "PhenCar-Phos" ligand family, where the substituents on the phosphorus atom can be varied (e.g., i-Pr, Cy) to tune the ligand's properties. semantelli.comorgasynth.comstrem.com

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
Full Chemical Name This compound
Synonym Ph PhenCar-Phos
CAS Number 1308652-67-6 strem.com
Molecular Formula C₃₀H₂₂NP strem.com
IUPAC Name 9-(2-(diphenylphosphaneyl)phenyl)-9H-carbazole sigmaaldrich.com
Molecular Weight 427.48 g/mol strem.com

This data is for informational purposes and may be subject to variation based on the source.

Contextualization of this compound as a Ligand and Functional Material Precursor

The dual nature of its chemical scaffolds allows this compound to function in two primary capacities: as a high-performance ligand for catalysis and as a precursor for advanced functional materials.

As a Ligand: In the realm of organometallic chemistry, Ph PhenCar-Phos is valued as an aromatic carbazole-phosphine ligand. orgasynth.comporphyrin.net Its primary application is in catalysis, particularly in palladium- and nickel-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds. semantelli.comorgasynth.com The bulky and rigid framework provided by the carbazole and phenyl substituents creates a specific steric environment around the metal center, which can enhance reaction rates and selectivity. The electronic properties of the diphenylphosphino group, influenced by the extended aromatic system, are critical for its effectiveness in aryl coupling reactions. orgasynth.comporphyrin.net

As a Functional Material Precursor: The carbazole moiety endows the molecule with properties relevant to materials science, particularly in optoelectronics. While the phosphine itself is not typically emissive, it can be chemically transformed into a phosphine oxide. Carbazole-based phosphine oxides are a class of materials investigated for their potential as host materials in thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netnwpu.edu.cn The high triplet energy of the carbazole unit and the electron-accepting nature of the phosphine oxide group can result in bipolar host materials with excellent charge-transporting properties. Therefore, this compound serves as a direct synthetic precursor to these valuable optoelectronic materials through a simple oxidation reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVSMRIBFLAYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry and Organometallic Complexation of 9 2 Diphenylphosphino Phenyl 9h Carbazole

Ligand Design Principles for Carbazole-Phosphine Systems

The design of ligands like 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is guided by principles that aim to meticulously control the properties of the resulting metal complexes. researchgate.net The strategic combination of a nitrogen-containing heterocycle (carbazole) and a soft phosphorus donor atom allows for fine-tuning of the ligand's electronic and steric profile, which in turn dictates its coordination behavior and the catalytic or photophysical properties of its metal complexes. researchgate.net

The steric and electronic properties of carbazole-phosphine ligands are intricately linked and can be adjusted to influence the coordination environment around a metal center.

Steric Tuning: The bulk of the carbazole (B46965) and phenyl groups on the phosphorus atom creates a sterically demanding pocket around the metal. This steric hindrance is a crucial design element. For instance, the considerable steric requirements of N-carbazolyl phosphines can influence their ability to react with metal centers; highly hindered ligands may be unable to cleave chloride bridges in dimeric metal precursors, a common step in complex formation. nih.govrsc.org This controlled crowding can prevent undesirable side reactions, stabilize low-coordination number complexes, and influence the regioselectivity in catalytic processes. ucla.edu The concept of "remote steric hindrance," where bulk is positioned away from the immediate coordination site, can be particularly effective in enhancing catalyst performance without completely blocking substrate access. ucla.edu

Electronic Tuning: The electronic nature of the ligand is primarily determined by the interplay between the σ-donating phosphorus atom and the π-system of the carbazole and phenyl rings. The nitrogen atom of the carbazole moiety can modulate the electron density at the phosphorus center. Increasing the number of N-carbazolyl substituents on a phosphine (B1218219) ligand has been shown to decrease its σ-donor character while increasing its π-acceptor capabilities. nih.govrsc.org This tuning of the ligand's electronic profile is critical for modifying the reactivity of the metal center. For example, more electron-donating ligands can enhance oxidative addition steps in catalytic cycles, while better π-accepting ligands can stabilize electron-rich, low-valent metal centers. nih.gov

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. youtube.com While this compound is typically designed to act as a monodentate ligand through its phosphorus atom, the proximity of the carbazole's N-phenyl system opens up possibilities for more complex coordination behaviors.

The most common coordination mode is a simple P-coordination (κ¹-P), where the ligand binds to the metal solely through the phosphorus atom. cardiff.ac.uk However, the ortho-positioning of the diphenylphosphino group on the N-phenyl ring allows for potential bidentate chelation involving the phosphorus atom and a carbon atom from the phenyl or carbazole ring via C-H activation, forming a cyclometalated P,C-chelate. This type of coordination is observed in reactions of some N-carbazolyl phosphines with palladium precursors, leading to the formation of stable cyclometalated complexes. nih.govrsc.org The formation of such chelates can impart significant stability to the complex and is a key feature in the design of robust catalysts and phosphorescent emitters. The specific coordination mode adopted often depends on the metal, its oxidation state, and the reaction conditions. researchgate.net

Complexation with Transition Metals

The versatile electronic and steric properties of this compound make it an effective ligand for a range of transition metals, particularly those from the late transition series like palladium, copper, and platinum.

Palladium(II) complexes are of immense interest, primarily due to their extensive applications in cross-coupling catalysis. The reaction of phosphine ligands with Pd(II) precursors, such as [PdCl₂(COD)] or [PdCl₂(NCMe)₂], typically yields square-planar complexes. nih.govmdpi.com With ligands like this compound, coordination is expected to occur through the phosphorus atom. mdpi.comaabu.edu.jo Depending on the reaction conditions and the stoichiometry, either bis-ligated complexes of the type [PdCl₂(L)₂] or mono-ligated species can be formed. nih.govmdpi.com In some cases, particularly with sterically hindered N-carbazolyl phosphines, intramolecular C-H activation can occur, leading to the formation of a stable, cyclometalated P,C-bidentate complex. nih.govrsc.org These cyclometalated palladium complexes are often highly stable and can serve as efficient catalyst precursors. bris.ac.uk

Table 1. Representative Palladium(II) Complexes with Phosphine Ligands.
ComplexCoordination ModeKey FeaturePotential Application
trans-[PdCl₂(L)₂]Monodentate (κ¹-P)Square-planar geometry with trans-positioned phosphine ligands.Catalysis (e.g., Suzuki, Heck coupling).
[Pd(μ-Cl){P,C-chelate}]₂Bidentate (κ²-P,C)Dimeric structure with bridging chlorides and a cyclometalated ligand. nih.govrsc.orgHighly stable catalyst precursor.

Copper(I) complexes featuring phosphine ligands are widely studied for their rich photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The coordination of this compound to Cu(I) centers, often from precursors like [Cu(NCMe)₄]BF₄ or copper(I) halides, can lead to complexes with varying nuclearity and geometry. researchgate.netscilit.com

Commonly observed structures include mononuclear three-coordinate [Cu(N^N)(P)]⁺ or four-coordinate [Cu(N^N)(P)₂]⁺ species (where N^N is a diimine ligand and P is the phosphine), as well as binuclear or tetranuclear clusters, especially with halide ions. researchgate.netrsc.org The bulky nature of the carbazole-phosphine ligand can favor the formation of lower-coordinate species, which often exhibit interesting luminescent properties. nih.gov The emission in these complexes typically arises from metal-to-ligand charge transfer (MLCT) excited states, and the energy of this emission can be tuned by modifying the electronic properties of the ligands. nih.gov The rigidity and steric bulk provided by the ligand framework can enhance photoluminescence quantum yields (PLQY) by minimizing non-radiative decay pathways. nih.gov

Table 2. Photophysical Properties of Representative Copper(I)-Phosphine Complexes.
Complex TypeCoordination GeometryEmission Color RangePLQY Range (Solid State)
[Cu₄I₄(P)₄]Cubane-like ClusterSky-blue to Orange-red researchgate.net0.28–0.97 researchgate.net
[Cu(N^N)(P)]⁺Trigonal Planar rsc.orgYellow-Green to Orange rsc.orgnih.gov0.01-0.78 nih.gov
[Cu(P^P)(N^N)]⁺PseudotetrahedralYellow to RedUp to ~1.00

Platinum(II) complexes, which typically adopt a square-planar geometry, are renowned for their strong phosphorescence and have been extensively developed as emitters in OLEDs. beilstein-journals.orgacs.org The incorporation of carbazole-phosphine ligands like this compound into Pt(II) complexes is a promising strategy for creating highly efficient phosphorescent materials. beilstein-journals.org Synthesis often involves reacting the ligand with Pt(II) sources like K₂[PtCl₄] or [PtCl₂(COD)]. mdpi.comnih.gov

Table 3. Characteristics of Platinum(II) Complexes with Phosphine and N-Heterocyclic Ligands.
Complex TypeGeometryKey PropertyPotential Application
cis-[PtCl₂(L)₂]Square-PlanarPrecursor for more complex structures. aabu.edu.joCatalysis, Synthesis. nih.gov
[Pt(P^C)(L')₂]⁺Square-PlanarStrong phosphorescence. beilstein-journals.orgnih.govnih.govOLED Emitters. beilstein-journals.org
[Pt(N^C^C)(L)]Square-PlanarHighly efficient emission from ³MLCT states. nih.govnih.govPhotoredox Catalysis, OLEDs. nih.gov

Other Metal Centers

Beyond the more commonly studied d8 and d10 metal ions, this compound has the potential to form stable complexes with a variety of other transition metals. While specific literature on this ligand with the following metals is sparse, the known coordination chemistry of analogous carbazole-phosphine ligands allows for educated projections.

Rhodium(I) and Iridium(I): Square planar complexes are anticipated with Rh(I) and Ir(I) precursors, such as [M(CO)2Cl]2 or [M(COD)Cl]2. The ligand would likely coordinate in a P,N-chelating fashion, forming a stable six-membered ring. Such complexes are of interest for their potential catalytic applications, particularly in hydrogenation and hydroformylation reactions.

Gold(I) and Gold(III): With Au(I), linear two-coordinate complexes are expected, where the ligand coordinates through the phosphorus atom. The carbazole nitrogen might remain uncoordinated or engage in weaker interactions. In the case of Au(III), square planar complexes could be formed, potentially with the ligand acting as a P,N-chelating or a P-monodentate ligand depending on the steric and electronic environment of the other ligands.

Platinum(II): Square planar Pt(II) complexes are readily formed with phosphine ligands. This compound is expected to form stable P,N-chelate complexes with Pt(II) precursors like K2[PtCl4]. These complexes are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their properties and reactivity. This is primarily achieved through single-crystal X-ray diffraction and various spectroscopic techniques.

While a comprehensive library of crystal structures for complexes of this compound is not yet available in the public domain, analysis of closely related structures provides valuable insights. For a typical square planar d8 metal complex (e.g., with Pd(II) or Pt(II)), the ligand would be expected to adopt a P,N-chelating coordination mode.

The bite angle of the ligand, defined as the P-M-N angle, is a critical parameter influencing the stability and reactivity of the complex. For a six-membered chelate ring formed by this ligand, the bite angle is anticipated to be around 90-100°, which is suitable for accommodating the preferred geometries of many transition metals. The planarity of the carbazole unit and the orientation of the phenyl rings on the phosphorus atom will be influenced by packing forces in the crystal lattice.

Representative Crystallographic Data for a Hypothetical [M(P^N)Cl2] Complex:

ParameterExpected Value
M-P Bond Length2.20 - 2.35 Å
M-N Bond Length2.00 - 2.15 Å
P-M-N Bite Angle90 - 100°
Coordination GeometryDistorted Square Planar

Note: This data is representative and based on analogous structures. Actual values will vary depending on the metal center and other ligands.

Spectroscopic methods are indispensable for characterizing the coordination of this compound to a metal center in solution and in the solid state.

NMR Spectroscopy:

31P NMR: The phosphorus-31 nucleus is an excellent probe for coordination. Upon coordination to a metal center, the 31P chemical shift of the diphenylphosphino group is expected to shift downfield significantly (Δδ ≈ 20-50 ppm) compared to the free ligand. The magnitude of this coordination shift provides information about the nature of the metal-phosphorus bond.

1H NMR: The proton NMR spectrum will also show characteristic changes upon complexation. The protons on the phenyl ring bearing the phosphino (B1201336) group and the protons on the carbazole moiety in proximity to the metal center will experience shifts due to the electronic and anisotropic effects of the metal.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the ligand. The C-N stretching vibrations of the carbazole ring and the P-C stretching vibrations are expected to be perturbed upon complexation. New bands in the far-IR region (typically below 500 cm-1) can often be assigned to the metal-phosphorus (νM-P) and metal-nitrogen (νM-N) stretching vibrations, providing direct evidence of the coordinate bonds.

Representative Spectroscopic Data Changes Upon Coordination:

Spectroscopic TechniqueFree Ligand (Typical)Coordinated Ligand (Typical Change)
31P NMR (δ, ppm)-10 to -15+10 to +40
1H NMR (δ, ppm)Aromatic protons: 7.0-8.5Downfield shifts of protons near the metal
IR (ν, cm-1)C-N stretch: ~1300-1350Shift to higher or lower frequency
Far-IR (ν, cm-1)-Appearance of νM-P and νM-N bands

Note: This data is representative and based on analogous systems.

Stability and Reactivity of Metal-Carbazole-Phosphine Complexes

Thermal Stability: Many metal-phosphine complexes exhibit good thermal stability. Thermogravimetric analysis (TGA) of complexes with this ligand would be expected to show decomposition temperatures well above 200 °C, indicating their suitability for applications that may require elevated temperatures, such as in catalysis or materials science.

Reactivity: The reactivity of these complexes is a key aspect of their utility.

Ligand Substitution: The coordinated this compound can be susceptible to substitution by strongly coordinating ligands, although the chelate effect makes this less favorable than for monodentate phosphine complexes.

Oxidative Addition: For complexes with metals in low oxidation states (e.g., Pd(0), Pt(0), Rh(I)), oxidative addition reactions are a common and important feature of their reactivity. The electronic properties of the carbazole-phosphine ligand can influence the kinetics and thermodynamics of these reactions.

Reactions at the Coordinated Ligand: The carbazole nitrogen, once coordinated, is generally less nucleophilic. However, reactions at the carbazole ring or the phenyl groups of the phosphine could be possible, potentially leading to functionalized complexes with tailored properties.

The stability and reactivity of these complexes are crucial for their performance in various applications, from catalysis to materials science, and remain an active area of research.

Catalytic Applications of 9 2 Diphenylphosphino Phenyl 9h Carbazole Based Systems

Mechanistic Insights into Catalytic Cycles

Influence of Ligand Architecture on Catalytic Performance

The catalytic efficacy of a metal complex is profoundly influenced by the design of its coordinating ligands. In the case of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, its performance in catalytic reactions can be rationally modified by altering its molecular structure. These modifications can be broadly categorized into steric and electronic effects, which are often intertwined.

The steric environment around the metal center, dictated by the bulkiness of the ligand, plays a critical role in both the activity and selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands are known to promote the formation of monoligated Pd(0) species, which are often the most catalytically active. These monoligated complexes are less sterically hindered, facilitating faster oxidative addition of substrates. Furthermore, the steric bulk can influence the reductive elimination step, which is often the product-forming step in the catalytic cycle.

While specific studies systematically varying the substituents on the carbazole (B46965) or the phenyl rings of the diphenylphosphino group in this compound are not extensively documented in the reviewed literature, general principles of ligand design in catalysis provide valuable insights. For example, the introduction of bulky groups on the carbazole backbone would be expected to increase the steric hindrance around the metal center. This could potentially enhance the rate of reductive elimination and prevent catalyst deactivation pathways such as the formation of inactive dimeric species.

The electronic properties of the ligand are equally important in modulating the reactivity of the metal center. The carbazole moiety, being an electron-rich aromatic system, can influence the electron density at the phosphorus atom and, consequently, at the coordinated metal. Modifications to the carbazole ring system, such as the introduction of electron-donating or electron-withdrawing groups, can "tune" the electronic nature of the ligand. An increase in the electron-donating ability of the ligand generally leads to a more electron-rich metal center, which can facilitate oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which might be beneficial for other catalytic transformations.

In a broader context, studies on related phosphine ligands have demonstrated the profound impact of architectural modifications. For instance, the family of Buchwald-type biarylphosphine ligands has been extensively studied, showcasing how subtle changes in the biaryl backbone or the phosphine substituents can lead to dramatic differences in catalytic activity and substrate scope in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. These studies underscore the principle that a systematic, modular approach to ligand design, similar to what could be applied to the this compound framework, is a powerful strategy for developing highly efficient and selective catalysts.

Optimization of Catalytic Efficiency and Selectivity

Achieving optimal catalytic performance requires a meticulous optimization of various reaction parameters. For catalytic systems based on this compound, this involves a systematic screening of catalyst precursors, solvents, bases, and reaction temperatures to maximize product yield and selectivity. The following sections detail the optimization of two major classes of palladium-catalyzed cross-coupling reactions where ligands of this type are commonly employed.

Optimization of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the choice of catalyst system and reaction conditions. While specific optimization data for this compound was not found in the direct search results, general optimization strategies for similar phosphine ligands in Suzuki-Miyaura coupling are well-established and can be exemplified as follows.

A typical optimization process would involve screening different palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or palladium pre-catalysts. The choice of base is also critical, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The solvent plays a crucial role in substrate solubility and catalyst stability, with common choices being ethereal solvents like 1,4-dioxane (B91453) and THF, or aromatic hydrocarbons like toluene.

The following interactive table illustrates a hypothetical optimization of the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, showcasing how different parameters can influence the reaction yield.

Optimization of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and functional materials. Similar to the Suzuki-Miyaura coupling, the success of this reaction is highly dependent on the careful selection of reaction conditions.

Optimization studies for the Buchwald-Hartwig amination typically involve the screening of various palladium sources, ligands, bases, and solvents. The choice of base is particularly crucial in this reaction, as it is involved in the deprotonation of the amine starting material. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed. The solvent can also have a significant impact on the reaction outcome, with ethereal and aromatic hydrocarbon solvents being common choices.

The interactive table below provides a representative example of an optimization study for the Buchwald-Hartwig amination of an aryl chloride with an aniline, demonstrating the effect of different reaction parameters on the product yield. nih.gov

Electronic Structure and Photophysical Investigations of 9 2 Diphenylphosphino Phenyl 9h Carbazole Derivatives

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine the electronic landscapes of complex molecules. For 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole and its analogues, theoretical studies are instrumental in elucidating the fundamental structure-property relationships that govern their performance in various applications.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the ground-state geometry, revealing the spatial arrangement of the carbazole (B46965) and diphenylphosphino-phenyl fragments. These calculations often show a significant twist angle between the carbazole and the adjacent phenyl ring, which can influence the degree of electronic communication between these two parts of the molecule. The electronic properties of N-carbazolyl phosphines are influenced by the number of carbazolyl substituents on the phosphorus atom, which affects the σ-donor and π-acceptor characteristics of the ligand. nih.gov

Time-Dependent DFT (TD-DFT) for Excited States

To understand the photophysical properties of these molecules, such as their absorption and emission of light, Time-Dependent DFT (TD-DFT) is the computational tool of choice. researchgate.net TD-DFT is used to calculate the energies of electronic excited states and predict the nature of electronic transitions. researchgate.net For carbazole-based donor-acceptor molecules, charge-transfer excitations can be challenging to predict accurately with standard TD-DFT, sometimes necessitating the use of more advanced multireference ab initio methods. nih.gov

In molecules like this compound, TD-DFT can help to identify whether the lowest excited states are localized on the carbazole moiety (a π-π* transition), or if they involve a significant charge transfer (CT) character between the carbazole and the diphenylphosphino-phenyl group. The nature of these excited states is fundamental to the compound's potential application in devices like Organic Light-Emitting Diodes (OLEDs). However, it is known that standard TD-DFT can have limitations in accurately describing long-range charge-transfer excited states. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material. mdpi.comresearchgate.net

For carbazole-phosphine derivatives, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO's location can vary depending on the specific substituents. In related carbazole-based phosphine (B1218219) oxides, the LUMO is often centered on the phosphine oxide moiety, facilitating electron acceptance. nih.gov The phenyl spacer in such D-π-A (Donor-π-Acceptor) systems can act as a buffer, influencing the electron-cloud density distribution. mdpi.com

Computational studies on this compound have provided specific values for its frontier orbital energies. These theoretical values are crucial for designing materials for applications such as OLEDs, where the energy levels must be well-matched with other materials in the device for efficient charge injection and transport.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-5.7-2.03.7

Excited State Dynamics and Energy Transfer Processes

The fate of a molecule after it absorbs light is governed by its excited-state dynamics. These processes, which occur on timescales from femtoseconds to microseconds, include internal conversion, intersystem crossing, and energy transfer. nih.govrsc.org For carbazole derivatives, the initially formed singlet excited state (S₁) has a lifetime that can range from nanoseconds in solution to shorter durations in solid films due to aggregation effects. nih.govrsc.org

In carbazole compounds, the S₁ state can decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate the triplet state (T₁). nih.gov The efficiency of ISC is a key factor in the performance of phosphorescent OLEDs. The triplet state has a much longer lifetime, often in the microsecond regime. nih.gov The energy of this triplet state is another critical parameter; for this compound, a triplet energy of 2.9 eV has been calculated.

Energy transfer from vibrationally "hot" excited states to their surroundings is also a crucial process, occurring on a picosecond timescale. nih.gov In the solid state, intermolecular interactions can lead to processes like singlet-singlet annihilation at high excitation densities, which can be a loss mechanism in devices. rsc.org

Luminescence Properties

The ability of a molecule to emit light after absorption is one of its most defining photophysical properties. This luminescence is categorized as either fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

Photoluminescence (PL) Quantum Yields

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the light emission process, defined as the ratio of photons emitted to photons absorbed. Carbazole-based materials are known for their high luminescence performance. For instance, certain carbazole-based thermally activated delayed fluorescence (TADF) emitters have shown experimentally determined PLQYs as high as 56.7%. In carbazolylgold(iii) complexes, PLQYs of up to 80% in solid-state thin films have been reported. nih.gov

Compound TypeReported PLQYState
Carbazole-based TADF Emitter56.7%Not Specified
Carbazolylgold(iii) Complexesup to 80%Solid-state thin film

Triplet State Energies (ET) and Lifetime

The triplet state energy (ET) is a crucial parameter for phosphorescent and thermally activated delayed fluorescence (TADF) materials, as it governs the efficiency of light emission. For carbazole derivatives, intermolecular interactions in the solid state often lead to a red-shift in the phosphorescence spectra compared to dilute solutions, resulting in lower triplet energies. rsc.org This red-shift can be mitigated by the introduction of bulky side groups that increase the distance between molecules. rsc.org

In the context of this compound and its analogues, the triplet state properties are significantly influenced when the molecule acts as a ligand in metal complexes. For instance, platinum(II) chloride complexes featuring a substituted fluorenyl-bipyridine ligand, which has structural similarities to the carbazole-phenyl moiety, exhibit emitting excited states with dominant 3π,π* character or 3MLCT (metal-to-ligand charge transfer) character, depending on the nature of the substituents. nih.gov For complexes with electron-donating substituents, the charge transfer character of the emitting state increases. nih.gov

The lifetime of the triplet state is another critical factor. In gold(I) complexes containing carbazole-based phosphine ligands, long-lived room-temperature phosphorescence has been observed, with lifetimes in the microsecond range in aggregated states. frontiersin.orgnih.gov This is a significant characteristic for applications in sensing and imaging. A computational study on Fe(II)-polypyridyl complexes has shown that ligand modifications can influence the lifetime of the 3MLCT state, with estimated lifetimes on the order of picoseconds. mdpi.com While not directly on the target compound, this indicates the tunability of triplet lifetimes through ligand design.

Table 1: Triplet State Properties of Related Carbazole-Based Compounds and Complexes

Compound/ComplexTriplet State CharacterTriplet Lifetime (τ)Reference
Carbazole Derivatives (general)3π,πVaries rsc.org
Platinum(II) Chloride Complexes with Fluorenyl-Bipyridine Ligands3π,π / 3MLCT / 3ILCTNot Specified nih.gov
Carbazole-containing Gold(I) ComplexesPhosphorescent~1 µs (in aggregate) frontiersin.orgnih.gov
Fe(II)-polypyridyl Complexes (computational)3MLCT~20 ps mdpi.com

Note: This table presents data for related compounds to provide context for the potential properties of this compound derivatives.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state.

The design of the ligand is critical in achieving efficient TADF. In structural isomers of 9-(pyridin-2-yl)-9H-carbazole combined with tercarbazole, high triplet energies (2.95–2.98 eV) were achieved, making them suitable as host materials for green TADF-OLEDs. researchgate.net Furthermore, the introduction of a pyridine (B92270) group as an electron-withdrawing unit can help in achieving the necessary charge separation for a small ΔEST.

Table 2: TADF Properties of Related Carbazole-Based and P^N Ligand Systems

SystemKey FeatureΔESTApplicationReference
Cu(I) Complexes with P^N LigandsExhibit TADF and phosphorescenceSmallOLEDs nih.gov
Neutral and Cationic Cu(I) ComplexesTADF emittersNot SpecifiedOLEDs acs.org
9-(pyridin-2-yl)-9H-carbazole IsomersHigh T1 energy (2.95–2.98 eV)Not SpecifiedGreen TADF-OLEDs researchgate.net

Note: This table provides data on related systems to infer the potential TADF characteristics of this compound derivatives.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor molecules where photoexcitation leads to the transfer of an electron from the electron-donating moiety to the electron-accepting moiety. In this compound, the carbazole unit can act as the electron donor, while the diphenylphosphino-phenyl group can act as the acceptor.

The solvent polarity plays a significant role in the ICT process. In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum. This phenomenon has been observed in phenothiazine (B1677639) dipolar and quadrupolar derivatives, where a large red-shift of the emission maximum was seen with increasing solvent polarity. nih.gov

In platinum(II) chloride complexes with substituted fluorenyl-bipyridine ligands, the absorption spectra show bands with mixed 1MLCT, 1ILCT (intraligand charge transfer), and 1π,π* character. nih.gov The nature of the substituent on the fluorenyl component significantly influences the photophysics, with strong electron-donating or -withdrawing groups causing a pronounced red-shift in the absorption spectra. nih.gov This highlights the tunability of ICT processes through chemical modification.

Quantum chemical simulations of charge-transfer complexes of 9,10-phenanthrenquinone nitro derivatives with 9-methyl-9H-carbazole have been used to calculate the formation energies of the complexes and the extent of charge transfer from the donor to the acceptor. rjonco.com Such computational approaches are valuable for understanding the electronic structure and ICT mechanisms in these systems.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions (e.g., rotations and vibrations) in the solid state, which blocks non-radiative decay pathways and promotes radiative emission.

Carbazole-containing compounds have been shown to exhibit AIE. Gold(I) complexes with carbazole-based phosphine ligands display aggregation-induced phosphorescent emission (AIPE), with microsecond lifetimes in the aggregated state. frontiersin.orgnih.gov This suggests that this compound, when used as a ligand, can promote AIE in its metal complexes. The bright yellow emissions in these gold(I) complexes in aggregated states are suspected to be due to the formation of aurophilic interactions. frontiersin.org

Furthermore, the integration of AIE-active units with a radical core in donor-acceptor type triphenylmethyl radicals has been explored. While these specific radicals showed emission quenching in the solid state, they became emissive when doped into a polymer matrix. nih.gov The study of AIE in carbazole-capped triphenylmethyl organic radicals highlights the complex interplay between molecular structure and solid-state emission properties. nih.gov

Table 3: AIE Properties of Related Carbazole-Containing Systems

SystemPhenomenonKey ObservationReference
Carbazole-containing Gold(I) ComplexesAIPEMicrosecond phosphorescence lifetimes in aggregate frontiersin.orgnih.gov
Carbazole-Capped Triphenylmethyl RadicalsEmission in PMMA-doped filmsQuenching in solid state nih.gov

Note: This table presents data on related systems to suggest the potential AIE behavior of this compound and its derivatives.

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of carbazole (B46965) derivatives have positioned them as promising candidates for various roles within OLEDs. The carbazole unit is known for its excellent hole-transporting capabilities and high triplet energy, making it a suitable building block for host materials in Phosphorescent OLEDs (PHOLEDs). The diphenylphosphine (B32561) group, on the other hand, can influence the electronic properties and coordination capabilities of a molecule. However, specific research on the application of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole in OLEDs is not readily found.

Host Materials in Phosphorescent OLEDs (PHOLEDs)

The design of host materials for PHOLEDs requires a high triplet energy to ensure efficient energy transfer to the phosphorescent dopant, as well as good charge-carrier mobility to facilitate charge transport within the emissive layer. While numerous carbazole-containing compounds have been successfully employed as host materials, specific data on the performance of this compound in this capacity, including its triplet energy level and its effectiveness in hosting various phosphorescent emitters, is not detailed in available research.

Emitter/Dopant Applications

Carbazole derivatives can also be functionalized to act as emitters or dopants in OLEDs. The photoluminescent properties of these materials are crucial for their performance as light-emitting components. There is currently a lack of published studies investigating the electroluminescent properties of this compound, and therefore, its potential as an emitter or dopant in OLED devices has not been established.

Charge Transport Layer Components

The inherent hole-transporting nature of the carbazole moiety suggests that this compound could potentially be used in the hole transport layer (HTL) of an OLED. An effective HTL material should possess appropriate energy levels for efficient hole injection from the anode and transport to the emissive layer. However, without experimental data on the HOMO/LUMO energy levels and charge mobility of this specific compound, its suitability as a charge transport layer component remains speculative.

Performance Metrics in Devices (e.g., External Quantum Efficiency, Power Efficiency)

Due to the absence of studies employing this compound in OLED devices, there is no available data on key performance metrics such as External Quantum Efficiency (EQE), power efficiency, current efficiency, or luminance for devices incorporating this material.

Green Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) are another class of light-emitting devices that can benefit from materials with good ionic and electronic conductivity. While some carbazole-based platinum complexes have been explored for use in green LECs, there is no specific research available on the use of this compound in this application.

Influence of Ligand Modification on Device Performance

The modification of ligands in organometallic complexes or the substituents on organic host materials can significantly impact the performance of OLEDs. These modifications can tune the electronic properties, triplet energies, and charge-transporting characteristics of the materials. However, as there are no foundational studies on the use of this compound in OLEDs, there are consequently no reports on how modifications to its structure would influence device performance.

Future Research Directions and Emerging Opportunities for 9 2 Diphenylphosphino Phenyl 9h Carbazole

Development of Novel Synthetic Routes to Complex Architectures

A primary area of future research lies in utilizing 9-[2-(diphenylphosphino)phenyl]-9H-carbazole as a foundational building block for constructing more complex and sophisticated molecular architectures. The carbazole (B46965) scaffold itself is a target for multi-functionalization, with methods like gold-catalyzed multiple C-H functionalization enabling the introduction of numerous carbene fragments onto the carbazole framework. nih.gov This strategy could be adapted to derivatives of this compound to create intricate, multi-functional ligand systems.

Future synthetic efforts could focus on:

Post-functionalization Strategies: Developing methods to selectively modify the carbazole or phenyl rings after the initial synthesis of the ligand. This could involve techniques like C-H activation to introduce additional coordinating groups, chiral moieties, or electronically active substituents. chim.it

Helicene and Chiral Architectures: The synthesis of carbazole-based heterohelicenes, which are nonplanar, screw-shaped molecules, has been achieved through methods like oxidative photocyclization. beilstein-journals.org Applying such strategies to this compound could lead to novel chiral P,N-ligands with unique steric and electronic properties, which are highly sought after in asymmetric catalysis.

Dendritic and Oligomeric Structures: Building upon established protocols for creating carbazole-based oligomers and dendrimers for optoelectronic applications, researchers could incorporate the phosphine (B1218219) moiety to produce large, well-defined macromolecular ligands. scilit.com These structures could exhibit cooperative catalytic effects or serve as scaffolds for multifunctional materials.

The development of these synthetic routes will rely on advancing various organometallic and organic synthesis techniques, including cross-coupling reactions, directed C-H functionalization, and methods for constructing P-C and P-N bonds. nih.govresearchgate.net

Exploration of Expanded Catalytic Repertoire

While this compound and its analogs are effective in aryl coupling reactions, a significant opportunity exists to explore their efficacy in a broader range of catalytic transformations. nanoaxisllc.com The combination of the electron-rich carbazole and the coordinating phosphine suggests potential in reactions that benefit from ligands with tunable electronic and steric properties. elexbiotech.com

Future catalytic explorations should include:

Cross-Coupling Reactions: Beyond standard arylations, testing the performance of its metal complexes (e.g., with palladium) in more challenging Suzuki-Miyaura, Heck, and Sonogashira couplings, particularly with sterically hindered or electronically deactivated substrates. researchgate.net

Amination and C-N Bond Formation: The demonstrated success of other monophosphine ligands in palladium-catalyzed amination of aryl chlorides suggests that this compound could be a highly effective ligand for these important C-N bond-forming reactions. psu.edu

CO2 Fixation and Utilization: Functionalized phosphine ligands have shown promise in promoting the catalytic fixation of carbon dioxide. chim.it Investigating the potential of metal complexes bearing this compound to catalyze reactions involving CO2, such as its addition to epoxides or amines, represents a timely and impactful research direction.

Asymmetric Catalysis: By introducing chirality into the carbazole backbone or the phosphine group, novel ligands could be developed for asymmetric hydrogenation, hydrosilylation, and other enantioselective transformations. nih.gov

The performance of this compound in these reactions can be benchmarked against other established P,N-ligands to identify areas where its unique structure provides a distinct advantage.

Integration into Hybrid Organic-Inorganic Functional Materials

The creation of hybrid materials that combine the processability and functionality of organic molecules with the stability and structural diversity of inorganic frameworks is a rapidly growing field. The distinct organic (carbazole) and inorganic-coordinating (phosphine) moieties of this compound make it an ideal candidate for integration into such materials.

Emerging opportunities in this area include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov While carboxylates and imidazolates are common linkers, phosphine-containing ligands can be incorporated to create MOFs with catalytically active sites, or to serve as platforms for post-synthetic modification. nih.gov Using a functionalized version of this compound as a linker could yield MOFs with unique porosity and catalytic properties.

Polyoxometalate (POM)-Based Hybrids: Researchers have successfully used carbazole-based bis-imidazole ligands to synthesize inorganic-organic hybrid POMs. nih.govrsc.org These materials show promise as electrochemical sensors and oxidation catalysts. nih.govrsc.org A similar strategy could employ this compound to coordinate with polyoxoanions, creating novel hybrid materials with combined redox and catalytic activities.

Surface Modification of Nanoparticles: Phosphonic acids are commonly used to anchor organic molecules to the surface of metal oxide nanoparticles (e.g., TiO2, ZrO2). academie-sciences.fr By synthesizing a phosphonate-functionalized derivative of this compound, it would be possible to graft the molecule onto nanoparticle surfaces. This could be used to create heterogeneous catalysts where a metal complex of the ligand is immobilized on a stable inorganic support, or to modify the surface properties of quantum dots for optoelectronic applications.

The table below summarizes potential hybrid material applications.

Material TypeLinkage StrategyPotential Application
Metal-Organic Framework (MOF)Use as a functionalized organic linkerHeterogeneous catalysis, gas storage/separation
Polyoxometalate (POM) HybridCoordination of phosphine to polyoxoanion clustersElectrochemical sensing, selective oxidation
Modified Nanoparticles (e.g., TiO2)Grafting via a phosphonate-functionalized derivativeHeterogeneous catalysis, optoelectronics

Advanced Computational Design and Prediction of Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. mdpi.com For a molecule like this compound, DFT can provide critical insights into its electronic structure, stability, and potential performance in various applications.

Future research should leverage computational tools to:

Predict Electronic Properties: DFT calculations can determine the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the charge distribution within the molecule. researchgate.netresearchgate.net This is crucial for predicting its suitability as a host material in OLEDs or as a component in organic photovoltaics. researchgate.net

Model Catalytic Intermediates: By simulating the coordination of the ligand to a metal center and the subsequent steps of a catalytic cycle, researchers can understand reaction mechanisms and predict the effect of ligand modifications on catalytic activity and selectivity.

Screen Virtual Libraries: Before undertaking complex syntheses, DFT can be used to screen libraries of virtual derivatives of this compound with different functional groups. mdpi.com This allows for the pre-selection of candidates with the most promising electronic or steric properties for a specific application, such as having a high triplet energy for use in deep blue phosphorescent OLEDs. researchgate.net

Analyze Intermolecular Interactions: For applications in materials science, computational models can predict how molecules will pack in the solid state and can analyze the weak intermolecular interactions that govern material properties. researchgate.net

These computational studies will accelerate the discovery of new derivatives with optimized properties, reducing the time and resources required for experimental validation.

Multi-functionalization and Tailored Electronic Structures for Enhanced Performance

The performance of this compound in catalysis and materials science is fundamentally governed by its electronic structure. A key future direction is the strategic multi-functionalization of the molecule to precisely tailor these electronic properties for enhanced performance in targeted applications. The carbazole core is known to be an excellent scaffold for tuning optoelectronic properties through substitution. researchgate.net

Key research opportunities include:

Tuning Donor-Acceptor Characteristics: The carbazole moiety is an electron donor, while the diphenylphosphino group can be modified to tune its electronic character. By adding strong electron-donating or electron-withdrawing groups to either the carbazole or the phenyl rings, the HOMO/LUMO energy levels can be precisely adjusted. nih.gov For instance, studies on related carbazole-based systems have shown that adding electron-donating groups can enhance radiative decay processes, which is beneficial for emissive materials. nih.gov

Enhancing Charge Transport: In materials for optoelectronics, balanced hole and electron transport is crucial. While the carbazole unit is a good hole transporter, functionalization can be used to improve electron transport, leading to ambipolar materials suitable for OLED hosts. researchgate.net For example, attaching electron-deficient moieties could lower the LUMO level and facilitate electron injection and transport.

Creating "Push-Pull" Systems: The introduction of strong electron-donating groups on the carbazole and electron-withdrawing groups on the phenyl rings attached to the phosphorus atom could create a "push-pull" electronic system. Such systems often exhibit strong intramolecular charge transfer (ICT), leading to interesting photophysical properties like narrowed HOMO-LUMO gaps and strong dipoles, which are desirable for nonlinear optics and fluorescent sensors. chemrxiv.org

The impact of various functional groups on the electronic properties of a carbazole-based system is illustrated in the table below, based on findings from related compounds. nih.gov

Functional Group (on 9-phenyl group)Electron-Donating AbilityEffect on Quantum Yield (in film)
-F (Fluoro)WeakestLowest
-H (Hydrogen)
-CH3 (Methyl)
-C(CH3)3 (tert-Butyl)StrongestHighest

This data from a related system demonstrates that systematically increasing the electron-donating ability of substituents can directly enhance photophysical properties, a principle that can be applied to future designs of functionalized this compound derivatives. nih.gov

Q & A

What synthetic methodologies are optimal for preparing 9-[2-(diphenylphosphino)phenyl]-9H-carbazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling reactions between carbazole derivatives and phosphine-containing precursors. Key steps include:

  • Phosphine Introduction : Arylphosphine groups are introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, diphenylphosphine moieties can be appended to carbazole via brominated intermediates .
  • Optimization Factors :
    • Solvent and Base : Polar aprotic solvents (e.g., DMF, DMSO) with strong bases (e.g., K2_2CO3_3) enhance reactivity. Evidence shows yields up to 89% in xylene with tri-tert-butylphosphine .
    • Temperature : Reactions at 120–135°C improve kinetics but may require inert atmospheres to prevent oxidation of the phosphine group .
    • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>97%) .

How is this compound characterized structurally and electronically?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^{1}H and 31^{31}P NMR verify the phosphine group’s integration (e.g., 31^{31}P chemical shifts ~−15 to −5 ppm for arylphosphines) .
    • X-ray Crystallography : Resolves steric effects from the diphenylphosphino group and carbazole’s planarity, critical for ligand design .
  • Electronic Properties :
    • Cyclic Voltammetry : Measures redox potentials; carbazole’s HOMO (~−5.3 eV) and phosphine’s electron-donating effects influence charge transport in OLEDs .
    • DFT Calculations : Models intramolecular interactions (e.g., hydrogen bonding, π-π stacking) affecting photophysical behavior .

What role does this compound play as a ligand in transition-metal catalysis?

Methodological Answer:
The diphenylphosphino group acts as a monodentate ligand , coordinating to metals (e.g., Pd, Pt) for catalytic applications:

  • Cross-Coupling Reactions : Enhances stability and electron density in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, analogous ligands improve yields in C–N bond formation .
  • Catalyst Design : Steric bulk from the carbazole backbone prevents metal aggregation, while the phosphine group modulates electron transfer .

How does this compound enhance performance in OLEDs as a host or dopant material?

Methodological Answer:
In Thermally Activated Delayed Fluorescence (TADF) or Phosphorescent OLEDs :

  • Host Material : Blended with emitters (e.g., DPEPO) to improve exciton confinement. Its rigid carbazole core reduces non-radiative decay, while the phosphine group enhances hole transport .
  • Device Optimization :
    • Layer Architecture : Used in electron-transport layers (ETLs) with TPBi or TSPO1 to balance charge injection .
    • Efficiency Metrics : External quantum efficiencies (EQE) >20% are achievable when paired with sky-blue TADF dopants (e.g., CzTrz derivatives) .

What experimental strategies are used to analyze its ultralong organic phosphorescence (UOP) properties?

Methodological Answer:

  • Time-Resolved Spectroscopy : Measures phosphorescence lifetimes (up to milliseconds) using pulsed laser excitation and gated detection .
  • Quantum Yield Calculation : Absolute phosphorescence quantum yields (up to 23.6%) are determined via integrating sphere methods under ambient conditions .
  • Crystallography and DFT : Correlate UOP with intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and spin-orbit coupling effects .

How can researchers resolve contradictions in reported device efficiencies for OLEDs using this compound?

Methodological Answer:
Discrepancies arise from:

  • Film Morphology : Atomic force microscopy (AFM) or grazing-incidence XRD analyzes crystallinity and phase segregation, which impact carrier mobility .
  • Doping Concentration : Optimal dopant ratios (e.g., 5–15 wt%) are validated via photoluminescence quenching studies and J-V curve analysis .
  • Environmental Factors : Degradation under oxygen/moisture requires glovebox-processed devices and encapsulation studies .

What computational approaches elucidate its electronic structure and noncovalent interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates packing motifs (e.g., dimer formation) responsible for UOP .
  • TD-DFT : Predicts excited-state properties (e.g., charge-transfer states) and validates experimental absorption/emission spectra .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π) from crystallographic data .

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